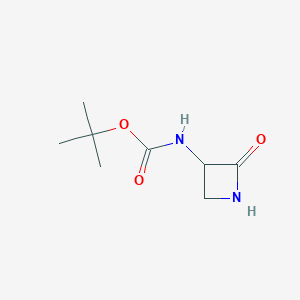![molecular formula C17H22N4O2 B2355600 1-Fenoxi-3-[4-(2-pirimidinil)piperazino]-2-propanol CAS No. 866135-56-0](/img/structure/B2355600.png)
1-Fenoxi-3-[4-(2-pirimidinil)piperazino]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol is a chemical compound with the molecular formula C17H22N4O2 and a molecular weight of 314.389. It is known for its unique chemical structure and potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol has been studied for various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound exhibits beta-blocking activity, making it a candidate for cardiovascular disease treatment.
Industry: It is explored for its potential in environmental pollution management.
Mecanismo De Acción
Target of Action
The primary targets of 1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters, which are chemicals that transmit signals in the brain.
Mode of Action
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol acts as a triple reuptake inhibitor . It inhibits the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and results in various physiological effects.
Biochemical Pathways
By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it likely affects several pathways related to mood regulation, reward, and cognition .
Result of Action
The inhibition of neurotransmitter reuptake by 1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol can lead to increased neurotransmission, which may result in improved mood and reduced symptoms in conditions like depression . .
Análisis Bioquímico
Biochemical Properties
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol interacts with various enzymes, proteins, and other biomolecules. It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions influence various biochemical reactions in the body.
Cellular Effects
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol has been designed and synthesized as a potential triple reuptake inhibitor, which simultaneously inhibits serotonin, norepinephrine, and dopamine transporters . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol typically involves the reaction of phenol with epichlorohydrin to form 1-phenoxy-2,3-epoxypropane. This intermediate is then reacted with 4-(2-pyrimidinyl)piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy derivatives, while reduction can produce simpler alcohols.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: This compound is similar in structure but lacks the pyrimidinyl group.
1-Phenoxy-3-(4-methylpiperazin-1-yl)propan-2-ol: Another similar compound with a methyl group instead of the pyrimidinyl group.
Uniqueness
1-Phenoxy-3-[4-(2-pyrimidinyl)piperazino]-2-propanol is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds .
Propiedades
IUPAC Name |
1-phenoxy-3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-15(14-23-16-5-2-1-3-6-16)13-20-9-11-21(12-10-20)17-18-7-4-8-19-17/h1-8,15,22H,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNJTHLIHVKIGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
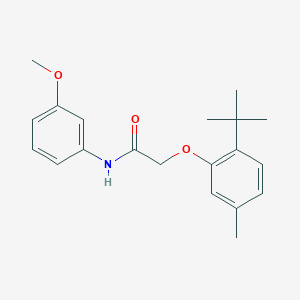

![6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2355523.png)
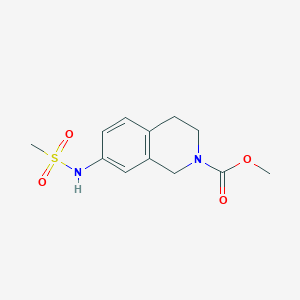

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2355527.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2355531.png)
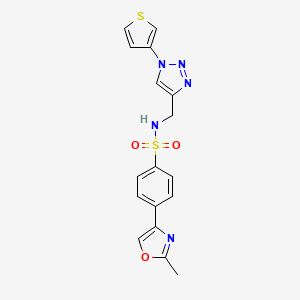
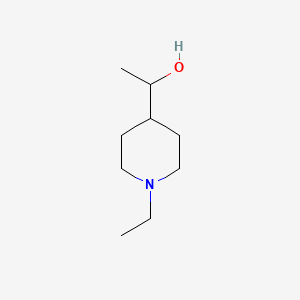

![(E)-2-Cyano-3-ethoxy-N-(3-ethoxyspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2355537.png)
